molecular formula C9H6Cl3NO4S B12566797 S-(2,4,5-Trichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)-L-cysteine CAS No. 185065-79-6

S-(2,4,5-Trichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)-L-cysteine

Cat. No.: B12566797
CAS No.: 185065-79-6
M. Wt: 330.6 g/mol
InChI Key: CGENXFWGJJFBLR-REOHCLBHSA-N
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Description

S-(2,4,5-Trichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)-L-cysteine is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a cysteine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2,4,5-Trichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)-L-cysteine typically involves the reaction of 2,4,5-trichloro-3,6-dioxocyclohexa-1,4-dien-1-yl with L-cysteine under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the addition of a suitable catalyst to facilitate the reaction. The mixture is stirred at a specific temperature and monitored until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

S-(2,4,5-Trichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)-L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols .

Scientific Research Applications

S-(2,4,5-Trichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)-L-cysteine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and its interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of S-(2,4,5-Trichloro-3,6-dioxocyclohexa-1-4-dien-1-yl)-L-cysteine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical processes. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(2,4,5-Trichloro-3,6-dioxocyclohexa-1-4-dien-1-yl)-L-cysteine is unique due to its specific combination of chlorine atoms and the cysteine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

185065-79-6

Molecular Formula

C9H6Cl3NO4S

Molecular Weight

330.6 g/mol

IUPAC Name

(2R)-2-amino-3-(2,4,5-trichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylpropanoic acid

InChI

InChI=1S/C9H6Cl3NO4S/c10-3-4(11)7(15)8(5(12)6(3)14)18-1-2(13)9(16)17/h2H,1,13H2,(H,16,17)/t2-/m0/s1

InChI Key

CGENXFWGJJFBLR-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)SC1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl

Canonical SMILES

C(C(C(=O)O)N)SC1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl

Origin of Product

United States

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